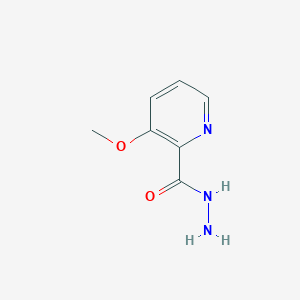

3-Methoxypyridine-2-carbohydrazide

Description

3-Methoxypyridine-2-carbohydrazide is a pyridine derivative featuring a methoxy (-OCH₃) group at the 3-position and a carbohydrazide (-CONHNH₂) moiety at the 2-position of the pyridine ring. Its structure combines electron-donating (methoxy) and reactive (carbohydrazide) groups, enabling diverse chemical transformations.

Properties

IUPAC Name |

3-methoxypyridine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-5-3-2-4-9-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIPVKJNHDKGSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253431 | |

| Record name | 3-Methoxy-2-pyridinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046156-07-3 | |

| Record name | 3-Methoxy-2-pyridinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1046156-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-pyridinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxypyridine-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 3-methoxypyridine-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in an ethanol solvent, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypyridine-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 3-Methoxypyridine-2-carbohydrazide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds, which are of interest in medicinal chemistry .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against multidrug-resistant strains, making it a candidate for developing new antimicrobial agents .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anticancer and antiviral activities. Its ability to interact with various biological targets makes it a valuable scaffold for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 3-methoxypyridine-2-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell lysis and death. The compound may also inhibit key enzymes involved in the metabolic pathways of microorganisms, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Positional Isomers and Substitution Patterns

a) Pyridine-4-carbohydrazide Derivatives

- N′-[(E)-2-Methoxybenzylidene]pyridine-4-carbohydrazide: This isomer shifts the carbohydrazide group to the 4-position and incorporates a 2-methoxybenzylidene substituent.

- 3-Iodo-2-methoxy-5-methylpyridine : While lacking a carbohydrazide group, this derivative highlights how halogenation (iodo) and methyl substitution influence electronic properties. The iodo group at the 3-position may facilitate cross-coupling reactions, unlike the methoxy group in the target compound .

b) Fused-Ring Analogues

- 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide : The fused imidazo-pyridine system introduces a bicyclic framework, increasing planarity and conjugation. The methyl group at position 2 enhances steric bulk, which may hinder nucleophilic attacks compared to the simpler pyridine backbone of the target compound .

- Thieno[2,3-b]pyridine Derivatives: Replacing the pyridine oxygen with sulfur (as in thienopyridines) significantly alters electronic properties. For example, 3-Amino-6-phenylthieno[2,3-b]pyridine-2-carbonitrile exhibits enhanced π-π stacking due to sulfur’s polarizability, a feature absent in methoxypyridines .

Key Research Findings

Crystallographic Data: The pyridine-4-carbohydrazide derivative crystallizes in a monoclinic system with intermolecular N–H⋯O hydrogen bonds, a feature critical for stabilizing supramolecular architectures. The target compound’s 2-carbohydrazide configuration may favor different packing modes.

Spectroscopic Characterization : IR spectra of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid confirm NH stretches at 3190 cm⁻¹, a region likely shared with the target compound’s carbohydrazide group .

Biological Activity

3-Methoxypyridine-2-carbohydrazide is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in treating various diseases, including cancer and bacterial infections. This article synthesizes available research findings, highlighting the biological activities, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methoxypyridine-2-carboxylic acid with hydrazine derivatives. The characterization of the compound can be performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR), which confirm the molecular structure and functional groups present.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound's activity is often compared to standard antibiotics, showing promising results in terms of minimum inhibitory concentrations (MIC).

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Ampicillin | 64 |

| S. aureus | 16 | Vancomycin | 32 |

| P. aeruginosa | 64 | Ciprofloxacin | 128 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast). The compound demonstrated notable cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 10 |

| DU145 | 15 |

| MDA-MB-231 | 8 |

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyridine ring and hydrazone moiety can significantly influence potency and selectivity. For instance, modifications at the 4-position of the pyridine ring have been shown to enhance cytotoxicity against specific cancer cell lines.

Case Studies

- Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial activity of various derivatives of pyridine-based compounds, including this compound, against clinical isolates of multidrug-resistant bacteria. Results indicated that derivatives with electron-donating groups exhibited enhanced activity compared to their unsubstituted counterparts.

- Cytotoxic Studies : Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines, revealing that the compound significantly reduced viability in a dose-dependent manner, suggesting potential for further development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.